molecular formula C15H22N2O2 B12278907 (S)-1-Cbz-2-isopropyl-piperazine

(S)-1-Cbz-2-isopropyl-piperazine

Cat. No.: B12278907
M. Wt: 262.35 g/mol
InChI Key: OOWXPQWZXLALDC-UHFFFAOYSA-N
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Description

®-Benzyl 2-isopropylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-isopropylpiperazine-1-carboxylate typically involves the reaction of ®-2-isopropylpiperazine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 2-isopropylpiperazine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Flow reactors allow for better control over reaction parameters and can be scaled up easily for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-isopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

®-Benzyl 2-isopropylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-isopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Boc-2-isopropylpiperazine
  • ®-1-Boc-2-isopropylpiperazine
  • ®-2-isopropyl-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

®-Benzyl 2-isopropylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

benzyl 2-propan-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3

InChI Key

OOWXPQWZXLALDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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